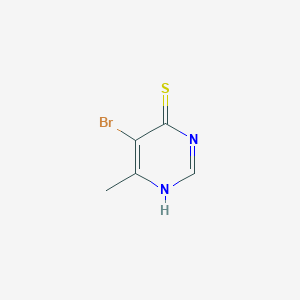
4-(3-Nitrophenyl)-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Nitrophenyl)-1,2,3-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a nitrophenyl group in the 4-position of the thiadiazole ring enhances its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-1,2,3-thiadiazole typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated by filtration and purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Nitrophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the thiadiazole.
Reduction: Amino derivatives of the thiadiazole.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The biological activity of 4-(3-Nitrophenyl)-1,2,3-thiadiazole is attributed to its ability to interact with various molecular targets. The nitrophenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition of their activity. The thiadiazole ring can also interact with DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Nitrophenyl)-1,2,3-thiadiazole: Similar structure but with the nitrophenyl group in the 4-position.
4-(3-Aminophenyl)-1,2,3-thiadiazole: Similar structure but with an amino group instead of a nitro group.
4-(3-Methylphenyl)-1,2,3-thiadiazole: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
4-(3-Nitrophenyl)-1,2,3-thiadiazole is unique due to the presence of the nitrophenyl group, which enhances its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and industrial chemicals.
Eigenschaften
CAS-Nummer |
77414-51-8 |
|---|---|
Molekularformel |
C8H5N3O2S |
Molekulargewicht |
207.21 g/mol |
IUPAC-Name |
4-(3-nitrophenyl)thiadiazole |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)7-3-1-2-6(4-7)8-5-14-10-9-8/h1-5H |
InChI-Schlüssel |
MYLRSQWTYDXVCE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


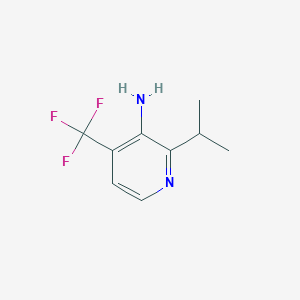
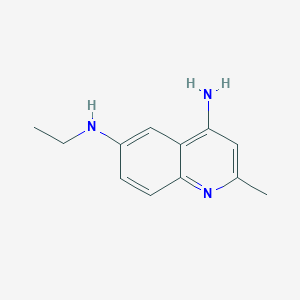



![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
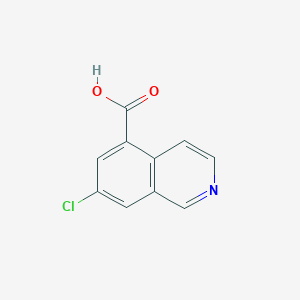
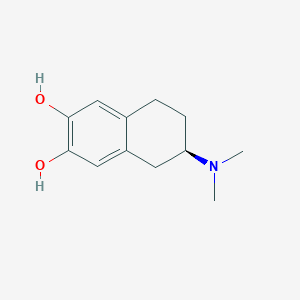

![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
